molecular formula C11H11N3O2 B1366204 2-Methyl-1-(4-nitrobenzyl)-1H-imidazole CAS No. 56643-86-8

2-Methyl-1-(4-nitrobenzyl)-1H-imidazole

Cat. No. B1366204
CAS RN: 56643-86-8
M. Wt: 217.22 g/mol
InChI Key: KBZYPLFJZZWFAW-UHFFFAOYSA-N
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Patent
US05510362

Procedure details

Sodium hydride (2.45 g, 61.0 mmol, 60% dispersion in oil) was added to a solution of 2-methylimidazole (5.0 g, 60.9 mmol) in DMF (100 ml). The mixture was stirred at room temperature for 0.25h before adding 4-nitrobenzyl bromide (13.2 g, 61.0 mmol) and heating at 110° C. for 2h followed by stirring at room temperture for 16h. Water (200 ml) and ethyl acetate (500 ml) were added, the aqueous separated and extracted with ethyl acetate (2×500 ml). The combined extracts were washed with water (3×250 ml), dried (MgSO4) and evaporated. The crude product was chromatographed on silica-gel eluting with CH2Cl2 /MeOH (96:4) to give the title-product (1.58 g); δ (360 MHz, CDCl3) 2.34 (3H, s, CH3), 5.16 (2H, s, CH2), 6.67 (1H, d, J=1.3 Hz, Ar--H), 7.03 (1H, d, J=1.3 Hz, Ar--H), 7.19 (2H, d, J=9.5Hz, Ar--H), 8.22 (2H, d, J=9.5Hz, Ar--H).
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
0.25h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[NH:5][CH:6]=[CH:7][N:8]=1.[N+:9]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1)([O-:11])=[O:10].O>CN(C=O)C.C(OCC)(=O)C>[CH3:3][C:4]1[N:5]([CH2:16][C:15]2[CH:18]=[CH:19][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=2)[CH:6]=[CH:7][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
0.25h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
13.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Step Four
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring at room temperture for 16h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica-gel
WASH
Type
WASH
Details
eluting with CH2Cl2 /MeOH (96:4)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1N(C=CN1)CC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.